Ethyl 3-(3-pyridyl)acrylate
Description
Significance of Pyridine-Containing Scaffolds in Modern Chemical Sciences
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital structural motif in the chemical sciences. mdpi.com Its presence is noted in numerous significant natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as a vast array of alkaloids. mdpi.com In medicinal chemistry, pyridine scaffolds are highly sought after due to their ability to impart favorable properties to drug candidates. wikipedia.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the aqueous solubility and bioavailability of otherwise less soluble molecules. mdpi.comwikipedia.org This has led to the incorporation of the pyridine nucleus into a multitude of approved drugs. researchgate.net
Beyond pharmaceuticals, pyridine and its derivatives have found extensive applications in materials science and as ligands in organometallic chemistry and asymmetric catalysis. mdpi.com The unique electronic properties of the pyridine ring, coupled with its ability to coordinate with metal ions, make it a valuable component in the design of functional materials with specific optical and electronic characteristics. mdpi.com The versatility of the pyridine scaffold as both a reactant and a foundational structure for chemical modification continues to drive innovation across diverse scientific disciplines. wikipedia.org
Historical Trajectories and Current Status of (3-Pyridyl)acrylate Research
The synthesis of pyridyl acrylates, including ethyl 3-(3-pyridyl)acrylate, has been approached through several established organic reactions. Historically, methods such as the Knoevenagel condensation, which involves the reaction of an aldehyde (like 3-pyridinecarboxaldehyde) with a compound containing an active methylene (B1212753) group, have been employed. rsc.org Another classical approach is the esterification of 3-(3-pyridyl)acrylic acid with ethanol. rsc.orgsmolecule.com
More contemporary synthetic strategies often utilize powerful cross-coupling reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, has proven to be a highly effective and stereoselective method for producing (E)-alkenes, including this compound. wikipedia.orguniba.it This reaction typically involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. wikipedia.org Research has demonstrated that the HWE reaction can be carried out using various bases and solvent systems, including more environmentally benign deep eutectic solvents, to achieve high yields of the desired (E)-isomer. uniba.itchemscene.com
The current research status of (3-pyridyl)acrylates is characterized by their use as versatile building blocks in the synthesis of more complex molecules. smolecule.com Their derivatives have been investigated for a range of potential biological activities. smolecule.com Furthermore, the acrylate (B77674) functionality allows for participation in various polymerization reactions, opening avenues for the development of novel polymers with tailored properties. mdpi.com The ongoing exploration of new synthetic methodologies and applications underscores the continued relevance of (3-pyridyl)acrylate research.
Fundamental Chemical Reactivity and Synthetic Utility of this compound
The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the α,β-unsaturated ester (acrylate) moiety, and the ethyl ester group. This combination of features makes it a valuable intermediate in organic synthesis.
The acrylate system is a classic Michael acceptor, rendering the β-carbon electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. researchgate.netwikipedia.org This reactivity is fundamental to its synthetic utility, allowing for the introduction of various functionalities at the β-position. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, or in some cases by a Lewis acid that activates the acrylate system. researchgate.net
The double bond of the acrylate can also undergo other addition reactions, such as catalytic hydrogenation to yield the corresponding saturated ester, ethyl 3-(3-pyridyl)propanoate. rsc.org The ester group itself can be hydrolyzed to the carboxylic acid or can react with other nucleophiles under appropriate conditions.
The pyridine ring, while generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, can still participate in various transformations. The nitrogen atom can be N-oxidized, and the ring can be subjected to nucleophilic aromatic substitution under certain conditions.
The synthetic utility of this compound lies primarily in its role as a precursor. Through reactions like the Michael addition, it serves as a starting point for the synthesis of more elaborate molecular architectures. For instance, the addition of a nucleophile can be the first step in the construction of a new heterocyclic ring system fused to the pyridine core. This versatility makes it a key component in the synthesis of compounds for pharmaceutical and agrochemical research. smolecule.com
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | chemscene.comscbt.com |
| Molecular Weight | 177.20 g/mol | chemscene.comscbt.com |
| CAS Number | 59607-99-7 | scbt.com |
| Appearance | Colorless oil | rsc.org |
| Boiling Point | Data not available | |
| Density | Data not available |
Table 2: Synthetic Methods for this compound
| Reaction Name | Reactants | Key Reagents/Conditions | Product | Source |
| Horner-Wadsworth-Emmons Reaction | 3-Pyridinecarboxaldehyde, Triethyl phosphonoacetate | Base (e.g., DBU, LiOH) | (E)-Ethyl 3-(3-pyridyl)acrylate | uniba.it |
| Esterification | 3-(3-Pyridyl)acrylic acid, Ethanol | Acid catalyst | This compound | rsc.orgsmolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQSBWGIODYPE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905036 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-17-8 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 3 Pyridyl Acrylate and Its Analogs
Established Synthetic Pathways to Ethyl 3-(3-Pyridyl)acrylate
Traditional synthesis of this compound primarily relies on a two-step process: the formation of the acrylic acid precursor followed by its esterification. These methods are well-documented and widely used for their reliability.
Esterification Reactions of 3-(3-Pyridyl)acrylic Acid
The most direct method for preparing this compound is the esterification of its corresponding carboxylic acid, 3-(3-Pyridyl)acrylic acid. This transformation is typically accomplished through acid-catalyzed esterification, often referred to as Fischer esterification. In a representative procedure, 3-(3-pyridyl)acrylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.com The reaction drives the equilibrium towards the ester product by using one of the reactants in excess.
While mineral acids are common, the field of esterification has expanded to include a variety of catalysts to improve efficiency and mitigate the corrosive nature of strong acids. researchgate.net Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture. researchgate.net
| Catalyst Type | Examples | Key Advantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | Low cost, high activity |
| Heterogeneous Acid | Ion-exchange resins (e.g., Amberlyst 15), Zeolites, Zirconia-supported tungstophosphoric acid | Ease of separation, reusability, reduced corrosion researchgate.netresearchgate.net |
| Lewis Acids | Titanium (IV) chloride (TiCl₄) | High activity for specific substrates researchgate.net |
Precursor Synthesis via Knoevenagel Condensation
The necessary precursor, 3-(3-pyridyl)acrylic acid, is commonly synthesized via the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org For the synthesis of 3-(3-pyridyl)acrylic acid, the reactants are typically 3-pyridinecarboxaldehyde and an active methylene (B1212753) compound like malonic acid.
A widely used variant is the Doebner modification, which employs pyridine (B92270) as both the solvent and the base catalyst. wikipedia.org When malonic acid is used as the active methylene component under these conditions, the initial condensation product undergoes subsequent decarboxylation in situ to yield the desired α,β-unsaturated acid. wikipedia.org The general reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org Recent advancements have explored the use of coordination polymers as effective heterogeneous catalysts for Knoevenagel condensations, demonstrating high product yields under optimized conditions. mdpi.comsemanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |
| 3-Pyridinecarboxaldehyde | Malonic Acid | Pyridine | 3-(3-Pyridyl)acrylic acid |
Novel and Stereoselective Synthetic Strategies for Pyridyl Acrylates
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of pyridyl acrylates, including strategies that offer high stereoselectivity and atom economy.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated Heck Reactions)
The Palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds, providing a direct route to pyridyl acrylates. organic-chemistry.orgmdpi.com This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this involves the reaction of a 3-halopyridine (such as 3-bromopyridine or 3-iodopyridine) with ethyl acrylate (B77674).
The versatility of the Heck reaction is enhanced by the wide range of available palladium catalysts, including various palladium(0) and palladium(II) complexes, as well as palladium nanoparticles supported on materials like polyaniline or cellulose. researchgate.netresearchgate.net The reaction is known for its high trans selectivity, making it particularly useful for synthesizing specific stereoisomers. organic-chemistry.org
| Aryl Halide | Alkene | Catalyst | Base | Solvent |
| 3-Bromopyridine | Ethyl Acrylate | Pd(OAc)₂, P(o-tol)₃ | Triethylamine (Et₃N) | Acetonitrile |
| 3-Iodopyridine | Ethyl Acrylate | PdCl₂(PPh₃)₂ | Sodium Carbonate (Na₂CO₃) | DMF |
| Iodobenzene | Methyl Acrylate | Pyridyl-imine Palladium(II) complexes | Triethylamine (Et₃N) | DMF |
Base-Mediated Stereospecific Syntheses of Aryloxy and Amino Substituted Acrylates
The synthesis of pyridyl acrylates bearing additional functional groups, such as amino or aryloxy substituents, can be achieved through stereoselective addition reactions. A key strategy involves the Michael addition (conjugate addition) of a nucleophile to an acrylate system. For instance, the addition of an aminopyridine to ethyl acrylate can be used to introduce an amino-pyridyl moiety. patsnap.com While this reaction can lead to a saturated propanoate, controlling the reaction conditions or subsequent elimination can yield the desired substituted acrylate. The stereochemistry of the final product can often be controlled by the choice of catalyst and reaction conditions, a topic of significant interest in asymmetric synthesis. nih.gov
Multicomponent and Tandem Reaction Sequences in Pyridyl Acrylate Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. rsc.org While often used to construct the pyridine ring itself, these strategies can generate highly substituted pyridine precursors that can then be elaborated into the desired acrylate. rsc.org The use of nanocatalysts in such MCRs has become a significant area of research for the synthesis of polyfunctionalized pyridines. rsc.org
Design and Synthesis of Derivatized Ethyl 3-(3-Pyridyl)acrylates for Structure-Activity Profiling
The design and synthesis of derivatized ethyl 3-(3-pyridyl)acrylates are crucial for establishing structure-activity relationships (SAR). By systematically modifying the chemical structure of the parent compound, researchers can identify the key molecular features responsible for a particular biological effect. This knowledge is instrumental in the development of more potent and selective agents.
A common strategy in the design of derivatized ethyl 3-(3-pyridyl)acrylates involves introducing various substituents onto the pyridine ring. A review of pyridine derivatives with antiproliferative activity highlights that the presence and position of functional groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, while bulky groups or halogens may decrease it nih.govresearchgate.netnih.gov.
For instance, a study on (E)-3-styrylpyridine derivatives as potential amyloid imaging agents for Alzheimer's disease demonstrated the importance of substitution on the pyridine ring. A series of derivatives were synthesized and evaluated for their binding affinity to amyloid plaques. The results, summarized in the table below, showed that the introduction of a dimethylamino group at the para-position of the styryl moiety significantly increased the binding affinity.
| Compound | Substituent (R) | Binding Affinity (Ki, nM) |
|---|---|---|
| (E)-5-(4-methoxystyryl)-2-bromopyridine | -OCH3 | 15.2 |
| (E)-5-(4-hydroxystyryl)-2-bromopyridine | -OH | 10.5 |
| (E)-2-Bromo-5-(4-dimethylaminostyryl)pyridine | -N(CH3)2 | 3.8 |
The synthesis of these derivatized compounds often employs cross-coupling reactions, such as the Heck or Suzuki reactions, to form the carbon-carbon bond between the pyridine ring and the acrylate moiety.
Another approach to derivatization involves modifying the acrylate portion of the molecule. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact of these changes on biological activity. The synthesis of pyridyl substituted thiazolyl triazole derivatives showcases how modifications to the core structure can lead to compounds with significant antimicrobial and antioxidant activities nih.gov.
The systematic synthesis and evaluation of these analogs allow for the construction of a comprehensive SAR profile, guiding the future design of more effective compounds for specific therapeutic targets, such as kinase inhibitors in cancer research nih.govnih.goved.ac.ukresearchgate.net.
Development of Sustainable and Green Synthetic Protocols
In recent years, there has been a significant shift towards the development of sustainable and green synthetic methodologies in chemical synthesis to minimize environmental impact. For the synthesis of this compound and its analogs, several green approaches have been explored.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The Heck reaction, a key step in the synthesis of this compound, can be significantly expedited using microwave irradiation. Studies have shown that Heck reactions of aryl halides with acrylates can be completed in minutes under microwave heating, often with improved yields and reduced side product formation.
| Synthetic Method | Catalyst/Conditions | Advantages |
|---|---|---|
| Microwave-Assisted Heck Reaction | Palladium catalyst, Ionic Liquid | Rapid reaction times, high yields, potential for catalyst recycling. |
| Green Knoevenagel Condensation | Natural catalysts (e.g., henna extract), aqueous media, ionic liquids | Use of non-toxic catalysts and solvents, simple work-up, high yields. ajgreenchem.comijprs.comresearchgate.netajgreenchem.comresearchgate.net |
| Biocatalytic Esterification | Immobilized lipases | High selectivity, mild reaction conditions, use of renewable enzymes. researchgate.netresearchgate.netcsic.esnih.gov |
| Solid Acid/Base Catalysis | Heterogeneous catalysts (e.g., Amberlyst-15) | Easy catalyst separation and recycling, reduced corrosion and waste. wiley.com |
Green Knoevenagel Condensation:
The Knoevenagel condensation of 3-pyridinecarboxaldehyde with a malonic acid derivative is a direct route to 3-(3-pyridyl)acrylic acid, a precursor to the ethyl ester. Green variations of this reaction have been developed using environmentally benign catalysts and solvents. For instance, the use of natural catalysts, such as henna leaf extract, in solvent-free conditions has been reported to efficiently catalyze the Knoevenagel condensation ijprs.com. Furthermore, conducting the reaction in water using ionic liquids as recyclable catalysts presents another green alternative to traditional methods that often rely on volatile organic solvents ajgreenchem.comajgreenchem.com.
Biocatalysis:
The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. The esterification of 3-(3-pyridyl)acrylic acid to its ethyl ester can be efficiently catalyzed by lipases. Immobilized lipases are particularly attractive as they can be easily recovered and reused, making the process more economical and sustainable. Research on the enzymatic synthesis of various esters, including acrylates, has demonstrated the potential of this technology for producing high-purity products under mild reaction conditions researchgate.netresearchgate.netcsic.esnih.govgoogle.com.
Solid Acid and Base Catalysis:
The use of solid acid or base catalysts in place of their homogeneous counterparts offers significant advantages in terms of catalyst separation, recycling, and waste reduction. For the esterification of 3-(3-pyridyl)acrylic acid, solid acid catalysts like Amberlyst-15 can be employed. These catalysts are easily filtered off from the reaction mixture, simplifying the work-up procedure and minimizing the generation of acidic waste streams wiley.com.
By embracing these green and sustainable synthetic protocols, the chemical industry can move towards more environmentally responsible manufacturing processes for valuable compounds like this compound and its derivatives.
Mechanistic Investigations of Reactions Involving Ethyl 3 3 Pyridyl Acrylate
Reaction Kinetics and Thermodynamical Studies of Pyridyl Acrylate (B77674) Transformations
Detailed kinetic and thermodynamic parameters for the transformations of ethyl 3-(3-pyridyl)acrylate are not extensively documented in dedicated studies. However, the reactivity of the acrylate system is well-understood from studies on analogous compounds like ethyl acrylate and butyl acrylate. The kinetics of acrylate reactions, such as esterification, are influenced by factors including temperature, catalyst concentration, and the molar ratio of reactants. For instance, the esterification of acrylic acid is an endothermic and equilibrium-limited reaction. researchgate.net
Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, have been successfully applied to describe the esterification process over solid acid catalysts. researchgate.net These models account for the adsorption of reactants and products on the catalyst surface and are crucial for optimizing reaction conditions in industrial settings. While specific thermodynamic data like reaction standard enthalpy (ΔH°) and entropy (ΔS°) are available for the formation of simple acrylates researchgate.net, equivalent experimental values for subsequent transformations of this compound would require dedicated calorimetric and equilibrium studies. Such studies would be essential for understanding the energy profile of its reactions and for predicting the feasibility and spontaneity of its various chemical conversions.
Catalytic Mechanisms in Functionalization and Derivatization Reactions
Catalysis is central to the functionalization of this compound, enabling efficient and selective transformations. Both transition metals and small organic molecules can serve as effective catalysts, operating through distinct mechanistic pathways.
Transition metals, particularly palladium, are pivotal in catalyzing carbon-carbon bond-forming reactions involving acrylates. The Mizoroki-Heck reaction, a cornerstone of cross-coupling chemistry, provides a powerful method for the arylation or vinylation of the acrylate moiety. mdpi.com The reaction couples an unsaturated halide with the alkene in the presence of a palladium catalyst and a base. wikipedia.org
The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) pathway: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide (R-X) bond, forming a Pd(II) complex.
Alkene Coordination and Insertion: this compound coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-R bond. This step typically proceeds in a syn manner.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.
The pyridine (B92270) nitrogen in this compound can potentially act as a ligand, coordinating to the metal center and influencing the catalyst's activity and selectivity. While palladium is the most studied catalyst for Heck reactions, other transition metals like nickel and copper are also employed in various acrylate functionalization reactions, often involving different mechanisms such as radical pathways or alternative catalytic cycles. rsc.org
| Catalyst Type | Key Reaction | Mechanistic Feature | Ref. |
| Palladium | Heck Reaction | Involves a Pd(0)/Pd(II) catalytic cycle with oxidative addition and migratory insertion steps. | wikipedia.orglibretexts.org |
| Copper | Conjugate Addition | Often proceeds through a single-electron transfer (SET) mechanism or formation of organocuprate reagents. | |
| Nickel | Cross-Coupling | Can operate through Ni(0)/Ni(II) or other catalytic cycles, often used for substrates less reactive with palladium. |
Organocatalysis offers a metal-free alternative for activating this compound, particularly in asymmetric synthesis. Chiral small molecules, such as secondary amines (e.g., proline derivatives) or phosphoric acids, can catalyze reactions with high stereocontrol. nih.govmdpi.com A prominent example is the asymmetric Michael addition, where a nucleophile adds to the β-carbon of the activated alkene.
In a typical mechanism involving a chiral secondary amine catalyst, the reaction proceeds through an enamine pathway: mdpi.com
Enamine Formation: The catalyst reacts with a donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate.
Nucleophilic Attack: The enamine attacks the electrophilic double bond of this compound. The stereochemistry of this step is directed by the chiral catalyst, which creates a sterically defined environment.
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the final product and regenerate the organocatalyst.
This methodology allows for the highly enantioselective formation of new carbon-carbon bonds. Bifunctional catalysts, which possess both a basic site (to deprotonate the nucleophile) and a hydrogen-bond donating site (to activate the acrylate), are also highly effective. acs.org The pyridyl group in the substrate can influence the reaction by interacting with the catalyst or reagents through hydrogen bonding or Lewis acid/base interactions.
| Catalyst | Nucleophile | Solvent | Yield (%) | Enantiomeric Ratio | Ref. |
| Chiral Amine/Ureidoaminal | p-Cl Phenylmethyl Nitroethane | CHCl₃ | 83 | 91:9 | acs.org |
| Chiral Amine/Ureidoaminal | p-Br Phenylmethyl Nitroethane | CHCl₃ | 86 | 92:8 | acs.org |
| Chiral Amine/Ureidoaminal | p-Me Phenylmethyl Nitroethane | CHCl₃ | 79 | 90:10 | acs.org |
| Chiral Dipeptide | Isobutyraldehyde | Solvent-Free | 95 | 93:7 | mdpi.com |
Elucidation of Intramolecular and Intermolecular Reaction Pathways
The competition between intramolecular and intermolecular reaction pathways is a key aspect of the chemistry of this compound derivatives. The intramolecular version of a reaction is often favored due to entropic advantages, leading to higher efficiency and selectivity. libretexts.org
The Heck reaction serves as an excellent example to illustrate this concept. While an intermolecular Heck reaction involves coupling this compound with a separate aryl halide molecule, an intramolecular version can be designed by tethering the aryl halide to the substrate. This approach is highly effective for constructing cyclic and polycyclic systems. The intramolecular Heck reaction is often more efficient and can proceed with substrates, such as tri- and tetrasubstituted alkenes, that are unreactive in the intermolecular counterpart. libretexts.org
For example, a substrate containing both the pyridyl acrylate moiety and a suitably positioned halide can undergo palladium-catalyzed cyclization. The regioselectivity and stereoselectivity of the ring closure are often high, dictated by the geometry of the transition state and the length of the tether connecting the reacting groups. The amino-Heck reaction, where an intramolecular nitrogen nucleophile attacks the palladium-complexed alkene, can be used to synthesize nitrogen-containing heterocycles like pyridines. wikipedia.org
Stereochemical Control and Stereospecificity in Pyridyl Acrylate Reactions
Controlling the three-dimensional arrangement of atoms is a critical goal in the synthesis of complex molecules from this compound. Both the inherent nature of a reaction mechanism and the use of chiral catalysts can dictate the stereochemical outcome.
In the context of the Heck reaction, the β-hydride elimination step is typically stereospecific, leading to products with a defined alkene geometry. The reaction demonstrates outstanding trans selectivity, meaning the substituent from the aryl halide and the pyridyl group end up on opposite sides of the newly formed double bond. organic-chemistry.org
For reactions that create new stereocenters, enantioselective catalysis is essential. As discussed in section 3.2.2, organocatalysis provides a powerful platform for achieving high levels of stereocontrol. The asymmetric conjugate addition to pyridyl acrylates and their analogues can generate products with excellent enantiomeric excess (ee). For instance, the conjugate addition of isocyanoacetate esters to (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, a close structural analogue of the title compound, has been achieved with up to 94% ee using phase-transfer catalysis. researchgate.net The chiral catalyst, often a Cinchona alkaloid derivative, forms a chiral ion pair with the nucleophile, guiding its approach to the acrylate and effectively controlling the facial selectivity of the attack. This level of stereochemical control is crucial for the synthesis of biologically active compounds and chiral building blocks.
Pharmacological and Medicinal Chemistry Research
Biological Activities of Ethyl 3-(3-Pyridyl)acrylate and its Structural Analogs
The unique electronic properties and structural features of the pyridine (B92270) nucleus, combined with the acrylate (B77674) moiety, make these compounds promising candidates for drug development. ijsat.orgnih.gov Their biological activities are diverse, ranging from combating microbial infections and viral replication to modulating inflammatory responses and inhibiting cancer cell proliferation. ijsat.orgnih.gov
Pyridyl acrylate derivatives have demonstrated notable potential as antimicrobial agents. The cationic nature of pyridinium-based structures is believed to facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and bactericidal effects. rsc.org
Studies on pyridine-grafted copolymers of acrylic acid and styrene (B11656) have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com In one study, these polymer compounds exhibited a significant zone of inhibition against pathogens such as S. aureus and E. coli, with efficacy at higher concentrations being comparable to the positive control, tetracycline. mdpi.com Similarly, pyridinium-based acrylate additives incorporated into 3D-printable photosensitive resins endowed the material with exceptional antibacterial efficacy, achieving over 99.99% effectiveness against both E. coli and S. aureus. accscience.com
The antifungal activity of related pyridine polymers has also been evaluated, showing an effective zone of inhibition against fungal pathogens like C. albicans and A. niger. mdpi.com The antimicrobial action of acrylate derivatives is often attributed to the acryl group, with the stereoelectronic effect of an associated phenyl group enhancing this activity. nih.gov
| Compound Type | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| Pyridine-grafted copolymers | S. aureus (Gram-positive) | High zone of inhibition | mdpi.com |
| Pyridine-grafted copolymers | E. coli (Gram-negative) | High zone of inhibition | mdpi.com |
| Pyridinium-based acrylate additive | S. aureus (Gram-positive) | >99.99% efficacy | accscience.com |
| Pyridinium-based acrylate additive | E. coli (Gram-negative) | >99.99% efficacy | accscience.com |
The pyridine nucleus is a privileged scaffold in the search for new antiviral agents. nih.govscilit.com The development of compounds that can combat viral infections is a global health priority, particularly with the emergence of new and resistant viral strains. nih.gov
While specific studies on the antiviral efficacy of this compound are not extensively detailed in the reviewed literature, research on its structural analogs provides promising leads. A library of pyridobenzothiazolone (PBTZ) analogues was screened for activity against common respiratory viruses. nih.gov One hit compound demonstrated broad-spectrum inhibitory activity against multiple strains of respiratory syncytial virus (RSV), human coronavirus (HCoV-OC43), and influenza A virus (IFV-A), with EC50 values in the low micromolar range. nih.govmdpi.com This activity was confirmed in a 3D model of the human bronchial epithelium, suggesting potential for further preclinical development. nih.govmdpi.com The broad-spectrum nature of these pyridine derivatives makes them attractive candidates for addressing the threat of emerging pathogens. nih.gov
Pyridine derivatives are a significant class of compounds in anticancer drug development, with several pyridine-based molecules having received FDA approval. ijsat.orgnih.gov They are known to suppress tumor growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. ijsat.org
Research into novel 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates, which share the acrylate substructure, has identified compounds with promising growth inhibition against human cancer cell lines. nih.gov For instance, compound 6f from this series displayed potent cytotoxic activity with low micromolar IC50 values against breast (MCF-7), lung (A549), and colon (HCT-116, HT-29) cancer cell lines. nih.gov These compounds were found to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.gov
Furthermore, a series of novel pyridine-ureas were evaluated for their in vitro anticancer activity. nih.gov Compounds 8b and 8e from this series proved to be the most effective, exhibiting anti-proliferative activity against all tested cancer cell lines in the US-NCI protocol, with mean inhibitions of 43% and 49%, respectively. nih.gov Specifically against the MCF-7 breast cancer cell line, compound 8e was found to be significantly more potent than the standard anticancer drug Doxorubicin. nih.gov
| Compound Series | Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Diphenyl-1H-pyrazole based acrylates | 6f | A549 (Lung) | 1.962 | nih.gov |
| Diphenyl-1H-pyrazole based acrylates | 6f | HCT-116 (Colon) | 3.597 | nih.gov |
| Diphenyl-1H-pyrazole based acrylates | 6f | MCF-7 (Breast) | 1.764 | nih.gov |
| Pyridine-ureas | 8e | MCF-7 (Breast) | 0.22 | nih.gov |
Structural analogs of this compound have been investigated for their anti-inflammatory properties. The pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin (B15479496) biosynthesis. mdpi.com
A series of 1,2,3-triazole linked pyrazole (B372694) acrylates were evaluated for anti-inflammatory activity using a protein albumin denaturation assay and a red blood cell membrane stabilizing assay. nih.gov In another study, rationally designed metallogels derived from 3-pyridyl derivatives of NSAIDs, such as ibuprofen (B1674241) and flurbiprofen, were developed. nih.gov One of these metallogelators displayed an anti-inflammatory response, indicating the potential of the pyridyl moiety in modulating inflammatory processes. nih.gov Acrylate derivatives have also been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. researchgate.net The compound INF39, an acrylate derivative, was shown to be an irreversible NLRP3 inhibitor that decreases the release of the pro-inflammatory cytokine interleukin-1β from macrophages. researchgate.net
The ability of pyridyl acrylate derivatives to selectively inhibit enzymes involved in pathological processes is a key area of research.
5-Lipoxygenase (5-LOX): Pyrazole and pyrazoline derivatives have been studied for their inhibitory activity against 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. mdpi.com One pyrazoline derivative, compound 2g , was identified as the most potent competitive inhibitor of lipoxygenase in its series. mdpi.com
Thromboxane (B8750289) A2 Synthetase: This enzyme is responsible for the synthesis of Thromboxane A2, a potent vasoconstrictor and pro-aggregatory substance implicated in thrombosis and ischemic heart disease. epo.org A compound known as R 68 070, which features a pyridine ring, was identified as a specific and potent inhibitor of Thromboxane A2 synthetase, with an IC50 value of 8.2 x 10⁻⁹ M on washed human platelets. nih.gov This compound selectively inhibits the production of thromboxane without significantly affecting cyclo-oxygenase or prostacyclin synthetase enzymes. epo.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Pyridyl Acrylate Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyridine derivatives, SAR analyses have provided insights into how structural modifications influence their biological activities. nih.govresearchgate.net
In the context of anticancer activity, the presence and position of certain functional groups on the pyridine ring can significantly enhance antiproliferative effects. nih.gov For instance, studies have shown that methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can increase the anticancer potency of pyridine derivatives. nih.gov Conversely, the addition of bulky groups or halogen atoms has been associated with lower antiproliferative activity. nih.gov
For a series of 1,2,3-triazole linked pyrazole acrylates, SAR studies revealed that the nature and position of substituents on the terminal phenyl ring greatly influenced their cytotoxic potential. nih.gov Compounds with electron-withdrawing groups, such as trifluoromethyl or nitro groups, at the meta or para positions of the phenyl ring generally exhibited enhanced anticancer activity. nih.gov
In the development of Nek2 inhibitors based on an imidazo[1,2-a]pyridine (B132010) scaffold, SAR analysis of various derivatives led to the identification of a compound (28e ) with excellent proliferation inhibitory activity (IC50 of 38 nM) against a gastric cancer cell line. nih.gov These studies underscore the importance of systematic structural modification in the rational design of more effective therapeutic agents based on the pyridyl acrylate framework. researchgate.netnih.gov
Impact of Substituent Modification on Biological Efficacy
The biological efficacy of a molecule can be significantly altered by the addition or modification of substituent groups. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, general principles derived from related structures offer valuable insights. The pyridine ring and the acrylate system present multiple positions where modifications could modulate pharmacological activity.
For instance, studies on various pyridine derivatives have shown that the nature and position of substituents can dramatically influence their biological activities, including anticancer and antimicrobial effects. researchgate.netmdpi.com Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic distribution of the molecule, thereby affecting its interaction with biological targets. Similarly, substitutions on the acrylate moiety could influence its reactivity and steric profile.
| General Structure | Substituent (R) | Observed Effect on Related Structures |
|---|---|---|
| Pyridine Ring Modification | Electron-donating groups | Can modulate kinase inhibition selectivity. |
| Electron-withdrawing groups | May enhance antimicrobial activity. | |
| Acrylate Ester Modification | Methyl Ester | Introduction of antifungal activity in cinnamate (B1238496) analogues. mdpi.com |
| Longer Alkyl Chains | Can decrease antimycotic activity in some furylacrylates. nih.gov |
Stereochemical Influence on Pharmacological Profiles
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For this compound, the double bond of the acrylate group can exist as either the E (trans) or Z (cis) isomer. While the trans isomer is generally the more stable and common form for related compounds like trans-3-(3-pyridyl)acrylic acid, the potential for both isomers to have distinct pharmacological profiles is significant. sigmaaldrich.comsigmaaldrich.com
Although specific studies on the stereochemical influence of this compound are limited, the broader class of cinnamic acid derivatives provides a strong precedent for the importance of this aspect. In many instances, the trans isomer exhibits greater biological activity. researchgate.net The defined spatial arrangement of the functional groups in the trans configuration may allow for optimal binding to a target protein's active site.
| Isomer | General Observation in Related Structures | Potential Implication for this compound |
|---|---|---|
| E (trans) | Often the more thermodynamically stable and biologically active isomer in cinnamic acid analogues. researchgate.net | Likely to be the predominant form with a potentially more defined pharmacological profile. |
| Z (cis) | Generally less stable and may have different or reduced biological activity. | Could exhibit a different pharmacological profile or be inactive, highlighting the importance of stereoselective synthesis. |
Mechanistic Aspects of Biological Action
Understanding the mechanism by which a compound exerts its biological effects is fundamental to drug development. This involves identifying its molecular targets and elucidating the subsequent cellular consequences.
Identification of Molecular Targets and Binding Interactions
The pyridine scaffold is a key feature in a large number of kinase inhibitors. nih.gov Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding site of many kinases. acs.org Given this, it is plausible that this compound or its derivatives could target members of the human kinome.
For example, various pyridine-based compounds have been developed as inhibitors for kinases such as mTOR, VRK1/VRK2, and Pyk2. acs.orgnih.govdrugbank.com Molecular docking studies on other pyridine-containing compounds have helped to visualize the binding interactions within the active sites of their target enzymes. researchgate.net Such computational approaches could be applied to this compound to predict its potential binding affinity to a panel of kinases and to guide the design of more potent and selective analogues.
Analysis of Cellular Effects and Intracellular Pathways
The interaction of a compound with its molecular target initiates a cascade of events within the cell. Pyridine nucleotides, for instance, are central to cellular metabolism and signaling. researchgate.net While this compound is not a nucleotide, the presence of the pyridine moiety suggests that it could potentially interfere with pathways where pyridine-containing molecules are key players.
Compounds containing a pyridine ring have been shown to modulate various intracellular signaling pathways. For example, some pyridine derivatives can induce apoptosis in cancer cells or modulate inflammatory responses. rsc.org The specific cellular effects of this compound would depend on its molecular target. If it were to act as a kinase inhibitor, one would expect to see changes in the phosphorylation status of downstream proteins and modulation of the corresponding signaling pathways, such as those involved in cell proliferation, survival, or inflammation.
Strategic Use of Pyridyl Acrylates as Intermediates in Pharmaceutical Discovery and Development
Beyond any intrinsic biological activity, pyridyl acrylates are valuable building blocks in organic synthesis. The acrylate moiety is a Michael acceptor, making it susceptible to nucleophilic addition, a reaction widely used to construct more complex molecular architectures. wikipedia.org This reactivity allows for the introduction of various functional groups and the elaboration of the carbon skeleton.
While a direct synthesis of the tyrosine kinase inhibitor Imatinib (Gleevec) does not start from this compound, a key intermediate in some synthetic routes is 3-dimethylamino-1-(3-pyridyl)-2-propylene-1-ketone, a structurally related pyridyl-containing α,β-unsaturated ketone. newdrugapprovals.org This highlights the utility of such pyridyl building blocks in the synthesis of complex, biologically active molecules. The synthesis of Imatinib involves the construction of a pyrimidine (B1678525) ring, a reaction for which pyridyl-containing precursors can be crucial. newdrugapprovals.orgnih.gov
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of Ethyl 3-(3-Pyridyl)acrylate and its Carboxylic Acid Precursor
The utility of these molecules in coordination chemistry stems from their distinct structural features, which allow for multiple points of interaction with metal centers. The carboxylic acid form, in particular, is widely used as a linker in the formation of coordination polymers.
According to the Hard and Soft Acids and Bases (HSAB) theory, the coordinating atoms of a ligand can be classified based on their polarizability. Hard bases tend to bond with hard acids, and soft bases with soft acids. 3-(3-Pyridyl)acrylic acid is a classic example of a bifunctional or ditopic ligand, possessing two distinct coordination sites with different electronic characteristics. sigmaaldrich.comsigmaaldrich.com
The two primary coordination sites are:
The Pyridine (B92270) Nitrogen Atom: The nitrogen atom in the pyridine ring is a Lewis basic site. Due to its relatively high electronegativity and low polarizability, it is classified as a hard donor site . This site readily coordinates with hard metal ions.
The Carboxylate Group: Upon deprotonation of the carboxylic acid, the resulting carboxylate group (-COO⁻) features two oxygen atoms that act as Lewis bases. These oxygen atoms are also considered hard donor sites . The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bridging fashions.
This bifunctionality, with two hard donor sites separated by a semi-rigid organic backbone, makes 3-(3-pyridyl)acrylic acid an excellent candidate for constructing robust and multidimensional coordination networks. It can effectively bridge multiple metal centers, facilitating the formation of extended structures.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The dual coordination capability of pyridyl-carboxylate ligands has been extensively leveraged to synthesize a wide array of metal complexes and coordination polymers (CPs). The synthetic approach typically involves solvothermal or hydrothermal reactions between a metal salt and the ligand.
A key application of ligands like 3-(3-pyridyl)acrylic acid is in the construction of heterometallic coordination polymers, where two or more different metal ions are incorporated into the same framework. sigmaaldrich.comsigmaaldrich.com The distinct hard-hard coordination sites of the ligand can selectively bind to different metal ions based on their size, charge, and electronic properties. This selectivity is crucial for the rational design of complex multi-metallic architectures.
The versatile nature of the pyridyl and carboxylate functional groups allows for complexation with a broad spectrum of metal ions from both the d-block and f-block of the periodic table.
d-block Metals: Numerous coordination polymers have been synthesized using 3-(3-pyridyl)acrylic acid and transition metals such as Copper (Cu²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), and Zinc (Zn²⁺). mdpi.com The geometry around these metal centers can vary, leading to diverse structural outcomes, including 1D chains, 2D layers, and 3D frameworks. nih.govresearchgate.net
f-block Metals: The hard oxygen donors of the carboxylate group are particularly well-suited for coordinating with hard lanthanide (Ln³⁺) and actinide ions. researchgate.net For example, 3-(3-pyridyl)acrylic acid has been successfully used as an organic linker to connect d- and f-block metals, such as in a Uranyl-Copper(II) heterometallic framework. sigmaaldrich.comsigmaaldrich.com This ability to bridge different types of metal centers is fundamental to creating advanced 3d-4f heterometallic materials. figshare.com
The table below summarizes examples of coordination polymers formed with related pyridyl-carboxylate ligands, highlighting their structural diversity.
| Metal Ion(s) | Ligand Type | Resulting Structure | Reference |
| Mn(II) | Pyridine-dicarboxylate | 2D Coordination Polymer | nih.gov |
| Co(II)/Co(III) | Pyridine-dicarboxylate | 3D Framework | nih.gov |
| Ni(II) | Pyridine-dicarboxylate | 2D Metal-Organic Layers | nih.gov |
| La(III), Nd(III) / Cu(II) | Isonicotinic Acid | 3D Pillared-Layer HCPs | figshare.com |
| Uranyl(VI) / Cu(II) | 3-(3-Pyridyl)acrylic Acid | Heterometallic Framework | sigmaaldrich.comsigmaaldrich.com |
Advanced Functional Properties of Pyridyl Acrylate (B77674) Metal Complexes
The combination of organic ligands with metal ions can give rise to materials with emergent properties that are not present in the individual components. Luminescence is one of the most widely explored of these properties.
Coordination polymers constructed from 3-(3-pyridyl)acrylic acid and its derivatives, particularly those incorporating lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), often exhibit characteristic luminescence. sigmaaldrich.comsigmaaldrich.com This phenomenon typically occurs via an "antenna effect".
The process involves the following steps:
The organic ligand (the "antenna") absorbs incident ultraviolet light, promoting its electrons to an excited singlet state.
Through intersystem crossing, the energy is transferred from the ligand's excited singlet state to a lower-energy triplet state.
This energy is then efficiently transferred from the ligand's triplet state to the f-orbitals of the coordinated lanthanide ion, exciting it.
The excited lanthanide ion relaxes to its ground state by emitting light at a specific wavelength, resulting in the characteristic sharp emission bands of the metal.
Investigations into Thermal and Magnetic Characteristics of Metal-Organic Frameworks
The exploration of metal-organic frameworks (MOFs) has opened new avenues in materials science, particularly in understanding how the synergy between metal centers and organic linkers dictates the physicochemical properties of the resulting materials. The thermal stability and magnetic behavior of these crystalline compounds are of paramount importance for their potential applications in areas such as gas storage, catalysis, and molecular magnetism. While extensive research has been conducted on a wide array of MOFs constructed from various organic ligands, specific and detailed investigations into the thermal and magnetic properties of MOFs synthesized with this compound remain notably scarce in publicly accessible scientific literature.
The magnetic properties of MOFs are contingent upon the nature of the metal ions and the manner in which they are bridged by the organic linkers. The pyridyl and acrylate functionalities of this compound offer multiple coordination sites that could lead to the formation of diverse structural motifs, from discrete molecular clusters to extended one-, two-, or three-dimensional networks. The magnetic behavior of such materials is governed by the electronic configuration of the metal ions and the magnetic exchange interactions that are mediated through the organic ligand. These interactions can be either ferromagnetic (promoting parallel alignment of spins) or antiferromagnetic (promoting anti-parallel alignment of spins), and their nature and strength are highly dependent on the bond angles and distances between the paramagnetic metal centers. Techniques such as superconducting quantum interference device (SQUID) magnetometry are employed to measure the magnetic susceptibility of these materials as a function of temperature and applied magnetic field, providing valuable information about the magnetic ordering and interactions within the framework.
Despite the theoretical potential for creating novel MOFs with interesting thermal and magnetic properties using this compound, a comprehensive search of the current scientific literature did not yield specific experimental data, including data tables or detailed research findings, on this particular class of compounds. The general principles of MOF chemistry suggest that the combination of the pyridyl nitrogen and the acrylate oxygen atoms as coordination sites could lead to robust frameworks with tunable properties. However, without empirical data, any discussion on the specific thermal decomposition temperatures or magnetic ordering phenomena of MOFs based on this compound would be purely speculative. Further experimental research is necessary to synthesize and characterize these materials to elucidate their thermal and magnetic characteristics.
Theoretical and Computational Chemistry Analyses
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules. Methods like DFT, using functionals such as B3LYP combined with basis sets like 6-311+G(d,p), allow for the accurate calculation of molecular geometries and electronic properties. nih.govresearchgate.netmdpi.com These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic profile.
The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov
A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com For Ethyl 3-(3-pyridyl)acrylate, the HOMO is expected to be localized over the acrylate (B77674) moiety and the pyridine (B92270) ring, while the LUMO would also be distributed across this conjugated π-system. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. irjweb.com
Table 1: Representative Calculated FMO Properties for Pyridine-Containing Organic Molecules
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | ~4.0 to 5.0 |
Note: These are typical values for similar heterocyclic systems calculated via DFT; specific values for this compound require dedicated computation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
For this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group, due to the presence of lone pairs of electrons. These sites are the primary centers for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the vinyl group and the pyridine ring.
The conjugated system, which links the electron-withdrawing pyridine ring with the acrylate group, facilitates Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron can be promoted from a donor part of the molecule to an acceptor part, leading to a polarized excited state. This ICT character is crucial for understanding the molecule's photophysical properties, such as fluorescence.
Computational Prediction of Reaction Mechanisms and Transition State Modeling
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energy barriers. rsc.org This information is critical for predicting the feasibility and outcome of a chemical reaction. csmres.co.ukmit.edu
For this compound, theoretical modeling could be used to investigate various reactions, including:
Polymerization: DFT calculations can model the self-initiation mechanisms in high-temperature acrylate polymerization, identifying the initiating species and transition states. researchgate.net
Cycloaddition Reactions: The mechanism of photochemical [2+2] cycloaddition reactions involving the acrylate double bond can be studied, explaining the observed regioselectivity and stereoselectivity through analysis of frontier orbital interactions and the stability of diradical intermediates. researchgate.net
Cascade Reactions: For reactions involving the pyridine moiety, computational analysis can dissect complex cascade pathways, determining whether radical-radical coupling or other mechanisms like the Minisci-type addition are more energetically favorable. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand (like this compound) interacts with a biological target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site, estimating its binding affinity (e.g., in kcal/mol). journaljpri.com Pyridine derivatives are frequently studied as inhibitors of various enzymes, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. journaljpri.comnih.gov A docking study of this compound into the EGFR active site could reveal potential hydrogen bonds and other interactions that contribute to binding. journaljpri.com
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com An MD simulation, often run for nanoseconds, can assess the stability of the binding pose predicted by docking. mdpi.commdpi.com It characterizes the conformational changes and structural stability of the complex, confirming whether the key interactions are maintained. mdpi.com
Theoretical Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for confirming its structure and interpreting experimental data.
Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are highly useful for assigning peaks in experimental spectra. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethyl-CH₃ | ~1.35 (t) | ~14.2 |
| Ethyl-CH₂ | ~4.25 (q) | ~60.5 |
| Vinyl-H (α to C=O) | ~6.50 (d) | ~120.0 |
| Vinyl-H (β to C=O) | ~7.70 (d) | ~142.0 |
| Pyridine-H2 | ~8.80 | ~151.0 |
| Pyridine-H4 | ~7.90 | ~135.0 |
| Pyridine-H5 | ~7.40 | ~123.8 |
| Pyridine-H6 | ~8.60 | ~149.5 |
| Carbonyl C=O | - | ~166.0 |
Note: Predicted values are based on typical shifts for ethyl acrylate and pyridine fragments. chemicalbook.comchegg.com Coupling patterns are triplet (t), quartet (q), and doublet (d).
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. researchgate.net This allows for the assignment of specific molecular vibrations (stretching, bending) to the observed peaks. rsc.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (Aromatic/Vinyl) | 3100-3000 |
| C-H stretch (Aliphatic) | 2980-2850 |
| C=O stretch (Ester) | ~1720 |
| C=C stretch (Alkene) | ~1640 |
| C=N/C=C stretch (Pyridine ring) | 1600-1450 |
| C-O stretch (Ester) | 1250-1150 |
Note: Values are typical for the respective functional groups. researchgate.netchemicalbook.com
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. mdpi.comresearchgate.net This allows for the prediction of the UV-Vis absorption spectrum and the maximum absorption wavelength (λmax). rsc.org For this compound, the main absorption bands are expected to arise from π → π* transitions within the conjugated system spanning the pyridine ring and the acrylate moiety. The calculations can help assign these transitions and understand how structural modifications would shift the absorption spectrum. researchgate.net
Environmental Dynamics and Biodegradation of Pyridine Acrylates
Environmental Presence and Anthropogenic Sources of Pyridine (B92270) Derivatives
Pyridine and its derivatives are introduced into the environment primarily through industrial and agricultural activities. tandfonline.comresearchgate.net They are by-products of processes such as coal gasification and oil shale processing. nih.govwikipedia.orgwho.int Industrial applications contribute significantly to their environmental presence, as they are used in the manufacturing of a wide range of products, including pharmaceuticals, pesticides, herbicides, fungicides, paints, dyes, and rubber products. nih.govwww.gov.ukcdc.gov
Specific industrial activities that release pyridine compounds into the environment include:
Manufacturing: Production of pyridine itself and its use as a solvent and an intermediate in chemical synthesis. nih.govnih.gov
Fossil Fuel Processing: Coking procedures and oil-shale processing are notable sources of pyridine emissions. nih.govwikipedia.orgwho.int
Agriculture: The use of pyridine-based herbicides and pesticides. biosynce.com
Pyridine has been detected in various environmental compartments, including air, water, and soil, particularly in the vicinity of industrial facilities. wikipedia.orgnih.gov For instance, atmospheric concentrations of pyridine have been measured near oil shale wastewater facilities. nih.gov It has also been found in groundwater as a result of industrial activities like synthetic fuel production. nih.gov While less common in natural waters, it has been detected in wells in industrial areas. cdc.gov The water-soluble nature of pyridine and its derivatives suggests they can be transported through soils and potentially contaminate groundwater. nih.gov
| Source Category | Specific Examples of Sources | Environmental Compartment(s) Affected |
| Industrial | Coal gasification, oil shale processing, coke ovens, chemical manufacturing, pharmaceutical production. nih.govwikipedia.orgwho.intnih.gov | Air, Water, Soil. wikipedia.orgcdc.govnih.gov |
| Agricultural | Use of pyridine-based herbicides and pesticides. biosynce.com | Soil, Water. nih.gov |
| Consumer Products | Flavoring agents in food, tobacco smoke. www.gov.uknih.gov | Air (indoor), Food. wikipedia.orgnih.gov |
Abiotic Transformation Processes Affecting Pyridines in the Environment
The persistence of pyridine derivatives in the environment is influenced by several abiotic processes that can lead to their transformation and degradation. tandfonline.comresearchgate.net
Photochemical transformation is a recognized mechanism for the degradation of organic compounds in the environment. researchgate.net In the atmosphere, pyridine can be slowly photodegraded by hydroxyl radicals. nih.gov The estimated atmospheric lifetime of pyridine can range from 23 to 46 days, depending on the concentration of these radicals. nih.gov UV photolysis can also contribute to the degradation of pyridine, with succinic acid being identified as a main product of this process. nih.gov The photochemical degradation pathways for pyridine derivatives can be complex, involving isomerization and dissociation. acs.orgnih.gov For some heterocyclic compounds, UV irradiation can lead to ring cleavage and the formation of smaller molecules. mdpi.com
The interaction of pyridine derivatives with environmental surfaces, such as soils and sediments, plays a crucial role in their environmental fate. wikipedia.org These interactions are pH-dependent and can include partitioning to soil organic matter, cation exchange, and surface complexation. wikipedia.org Pyridine, being a weak organic base, can partition to soils and sediments, with the extent of this partitioning influenced by the pH of the water and the organic carbon content of the soil. who.intnih.gov The formation of complexes with metal ions is another important process. Pyridine and its derivatives can act as ligands, forming coordination complexes with various metals, which can affect their mobility and bioavailability in the environment. nih.govacs.orgmdpi.com The adsorption of pyridine onto mineral surfaces, such as copper, has also been studied, indicating that surface binding can be a significant attenuation process. researchgate.net
Biotic Degradation Pathways of Pyridine and its Derivatives
Biological degradation is a key process for the removal of pyridine compounds from the environment. tandfonline.comresearchgate.net Numerous microorganisms have been identified that can utilize pyridine and its derivatives as a source of carbon and nitrogen. tandfonline.comnih.gov
Pyridine is readily degraded in soil and by microorganisms isolated from soils and sludges. tandfonline.comresearchgate.net Bacteria capable of degrading pyridine have been isolated from various environments, including petroleum-contaminated soil. researchgate.net Several bacterial genera, such as Arthrobacter, Bacillus, Nocardia, and Rhodococcus, have been shown to metabolize pyridine. nih.govresearchgate.netasm.org
The biodegradation of pyridine can occur under both aerobic and anaerobic conditions. cdc.govresearchgate.net Under aerobic conditions, degradation can be complete within days to months, depending on the environmental conditions and the microbial population present. cdc.gov For instance, in one study, low concentrations of pyridine in soil were completely degraded in about 8 days. nih.gov Anaerobic degradation has also been observed, with pyridine being metabolized in the presence of nitrate (B79036) or sulfate (B86663) after a lag period. researchgate.net
The degradation pathways of pyridine by microorganisms are diverse. One common initial step is hydroxylation, where oxygen derived from water is incorporated into the pyridine ring. tandfonline.comresearchgate.net This is followed by ring cleavage and further metabolism. For example, in Arthrobacter sp., the degradation of pyridine proceeds through a direct ring cleavage catalyzed by a monooxygenase system, ultimately leading to the formation of succinic acid. asm.orgnih.gov
| Microorganism Genus | Environment of Isolation | Key Findings on Pyridine Degradation |
| Arthrobacter | Soil. asm.org | Capable of using pyridine as a sole carbon and nitrogen source; degradation pathway involves direct ring cleavage. asm.orgnih.gov |
| Bacillus | Soil. nih.gov | Can grow rapidly on pyridine as a sole carbon, nitrogen, and energy source. nih.gov |
| Nocardia | Soil. nih.gov | Isolated from soil and able to grow on pyridine. nih.gov |
| Rhodococcus | Petroleum-contaminated soil. researchgate.net | Isolated as part of a bacterial consortium that degrades pyridine. researchgate.net |
| Paracoccus | Not specified. nih.gov | Immobilized strains have been used for bioaugmented removal of pyridine in wastewater. nih.gov |
| Pimelobacter | Not specified. kaist.ac.kr | Both freely suspended and immobilized cells are effective in degrading pyridine. kaist.ac.kr |
The biodegradability of the pyridine ring is significantly influenced by the nature and position of its substituents. tandfonline.comresearchgate.net Slight modifications to the ring substituents can lead to major changes in biodegradability. tandfonline.comresearchgate.net
Generally, simple pyridine derivatives, particularly hydroxypyridines and pyridinecarboxylic acids, are susceptible to biodegradation. tandfonline.comresearchgate.net The presence of certain functional groups can enhance biodegradability. For example, hydroxyl (-OH) and carboxyl (-COOH) groups often facilitate microbial attack. tandfonline.comresearchgate.net Conversely, other substituents may render the molecule more resistant to degradation. While data on alkyl- and chloropyridines is limited, these are important classes of pyridine derivatives found in the environment. tandfonline.comresearchgate.net
Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the toxicity and, by extension, the potential biodegradability of substituted pyridines. qsardb.orgnih.gov These studies have shown that factors such as molecular size, shape, and hydrophobicity are important descriptors of biological activity. qsardb.org For instance, the presence of electron-withdrawing or -donating groups can alter the electronic properties of the pyridine ring, influencing its susceptibility to microbial enzymes. acs.org The antiproliferative activity of pyridine derivatives has been linked to the presence of groups like -OCH3, -OH, -C=O, and -NH2, suggesting that these functionalities can significantly impact biological interactions. mdpi.com
Environmental Monitoring and Ecotoxicological Risk Assessment of Pyridine Compounds
Effective environmental monitoring of pyridine compounds like Ethyl 3-(3-pyridyl)acrylate is essential to assess their concentration and potential impact on ecosystems. Due to their water solubility, these compounds can be transported into groundwater, posing a risk to water resources. researchgate.net Monitoring data is crucial for understanding the environmental distribution and persistence of these chemicals.
The risk assessment process for a compound like this compound would involve considering its potential for bioaccumulation and persistence. Ethyl acrylate (B77674) has a low octanol-water partition coefficient (log Kow = 1.18 at 25°C), suggesting a low potential for bioaccumulation. arkema.com It is also not expected to persist in the environment due to rapid biodegradation and photochemical degradation. arkema.com However, the pyridine moiety might exhibit different environmental behavior.
The following table outlines key parameters considered in the ecotoxicological risk assessment of related compounds, which would be relevant for this compound.
| Parameter | Ethyl Acrylate | Pyridine | Relevance for this compound |
| Aquatic Toxicity | Acute: toxic; Chronic: harmful arkema.com | Known to be toxic to aquatic life | The combined molecule's toxicity would need to be assessed, but components suggest potential for aquatic toxicity. |
| Bioaccumulation Potential | Low (log Kow = 1.18) arkema.com | Low to moderate | The overall bioaccumulation potential is likely to be low, dominated by the acrylate portion. |
| Persistence | Low; rapid biodegradation and photodegradation arkema.com | Can be persistent in some environments but is biodegradable espublisher.comnih.gov | The persistence will depend on the rate of hydrolysis and the subsequent degradation of the pyridine and acrylate parts. |
| Mobility in Soil | High cedre.fr | High due to water solubility researchgate.net | Expected to be mobile in soil and have the potential to reach groundwater. |
Remediation Strategies for Pyridine-Contaminated Environments
Given the potential environmental risks associated with pyridine compounds, effective remediation strategies are necessary for contaminated sites. Bioremediation, which utilizes microorganisms to degrade contaminants, is considered an economically and ecologically favorable approach. researchgate.net
Several microbial species have been identified that can degrade pyridine and its derivatives. For example, Bacillus brevis, isolated from a carbonization plant effluent, has been shown to be capable of degrading pyridine. espublisher.com The efficiency of these microorganisms can be enhanced through immobilization techniques. Immobilized Bacillus brevis cells have been shown to degrade higher concentrations of pyridine more rapidly than free cells. espublisher.com
Phytoremediation, which involves the use of plants to absorb and accumulate toxic compounds, is another potential strategy for environments contaminated with pyridine derivatives. researchgate.net
For the acrylate component, its ready biodegradability suggests that natural attenuation could be a viable remediation strategy in some cases. arkema.comcedre.fr However, for significant contamination, enhanced bioremediation techniques would be more appropriate.
The selection of a remediation strategy will depend on the specific characteristics of the contaminated site, including the concentration of the contaminant, the environmental matrix (soil, water), and the presence of other co-contaminants.
The table below presents a summary of potential remediation strategies for pyridine-contaminated environments, which would be applicable to sites contaminated with this compound.
| Remediation Strategy | Description | Advantages | Limitations |
| Microbial Bioremediation | Utilization of microorganisms (e.g., Bacillus brevis, Arthrobacter sp.) to degrade the contaminant. nih.govespublisher.com | Cost-effective, ecologically friendly. researchgate.net | Can be slow; efficiency depends on environmental conditions and microbial activity. |
| Immobilized Cell Bioreactors | Using microorganisms immobilized on a support material (e.g., activated carbon, alginate beads) in a reactor system. espublisher.com | Increased degradation rates and ability to handle higher contaminant concentrations. espublisher.com | Requires engineered systems and may be more costly to implement. |
| Phytoremediation | Use of plants to absorb, accumulate, and/or degrade contaminants from soil and water. researchgate.net | Aesthetically pleasing, can be used for large areas. | Limited to the root zone of the plants; may not be effective for deep contamination. |
| Natural Attenuation | Reliance on natural processes (e.g., biodegradation, photodegradation) to reduce contaminant concentrations over time. | Low cost, non-invasive. | Can be a very slow process; not suitable for high concentrations or sensitive environments. |
Future Research Directions and Translational Perspectives
Innovations in Synthetic Methodologies for Enhanced Efficiency and Industrial Scalability
Future efforts in the synthesis of Ethyl 3-(3-pyridyl)acrylate and related pyridyl acrylates will likely focus on the development of more efficient, scalable, and sustainable methods. While traditional synthetic routes have been established, there is considerable room for innovation to meet the demands of potential industrial applications.
One promising avenue is the adoption of continuous flow chemistry . This technology offers several advantages over conventional batch processing, including enhanced reaction control, improved safety, higher yields, and easier scalability. organic-chemistry.org For the synthesis of pyridyl acrylates, flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to minimized side product formation and simplified purification processes.
Automated synthesis platforms also represent a significant area for future development. These systems, which can perform multiple reaction steps and purifications with minimal human intervention, could dramatically accelerate the synthesis and screening of libraries of pyridyl acrylate (B77674) derivatives. youtube.com By combining automated synthesis with high-throughput screening, researchers can rapidly explore the structure-activity relationships of these compounds.
Furthermore, the exploration of novel catalytic systems is crucial. This includes the development of more active and selective catalysts for the key bond-forming reactions in the synthesis of pyridyl acrylates. For instance, advancements in transition-metal catalysis could lead to more efficient cross-coupling reactions for the introduction of the pyridyl moiety.
Rational Design and High-Throughput Screening for Tailored Biological and Material Properties
The versatility of the pyridyl acrylate scaffold makes it an excellent candidate for the rational design of molecules with specific biological and material properties. Future research will increasingly rely on a synergistic approach that combines rational design principles with high-throughput screening (HTS) to accelerate the discovery of new functional molecules.
In the realm of drug discovery , the pyridine (B92270) ring is a well-known pharmacophore present in numerous approved drugs. By systematically modifying the substituents on the pyridine ring and the acrylate portion of this compound, it is possible to generate large libraries of analogues for HTS campaigns. These campaigns can screen for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In silico screening methods can be employed to virtually screen vast libraries of compounds against specific biological targets, prioritizing a smaller, more manageable set of candidates for experimental validation. biointerfaceresearch.comresearchgate.netnih.govmdpi.comnih.gov
For material science applications , the focus will be on designing pyridyl acrylate monomers that can be polymerized to create materials with tailored properties. For example, by incorporating specific functional groups, polymers with enhanced thermal stability, specific optical properties, or stimuli-responsive behavior can be developed. The use of pyridyl acrylates as cross-linkers in hydrogels is another area of interest, with potential applications in biomedical fields such as tissue engineering and drug delivery. researchgate.netfraunhofer.deamanote.com High-throughput polymerization techniques, coupled with rapid characterization methods, will be instrumental in screening for polymers with desired characteristics.
Advanced Integration of Computational and Experimental Paradigms for Predictive Research
The synergy between computational modeling and experimental validation is a powerful paradigm that will drive future research on pyridyl acrylates. By integrating these two approaches, researchers can gain deeper insights into the structure-property relationships of these compounds and accelerate the design of new molecules with desired functionalities.
Quantum mechanical calculations can be used to predict the electronic and geometric properties of this compound and its derivatives. These calculations can provide valuable information about the reactivity of the molecule, its potential interaction with biological targets, and its photophysical properties.
Molecular dynamics (MD) simulations can be employed to study the behavior of pyridyl acrylate-based polymers and materials at the atomic level. For instance, MD simulations can be used to investigate the conformation of polymer chains, the interaction of polymers with solvents or other molecules, and the mechanical properties of materials.
Machine learning (ML) is emerging as a transformative tool in chemical research. bris.ac.uknih.govmedium.comnih.govijisae.org By training ML models on existing experimental and computational data, it is possible to develop predictive models that can rapidly estimate the properties of new, unsynthesized pyridyl acrylate derivatives. These models can be used to guide the design of new compounds with optimized properties, significantly reducing the time and resources required for experimental work. The integration of ML with automated synthesis and high-throughput screening can create a closed-loop discovery cycle, where the results of each iteration are used to refine the predictive models and guide the next round of experiments.
Exploration of Novel Applications in Emerging and Interdisciplinary Technologies
The unique properties of pyridyl acrylates make them attractive candidates for a wide range of applications in emerging and interdisciplinary technologies. Future research will likely uncover novel uses for these compounds beyond their current applications.
In the field of organic electronics , the pyridine moiety, with its electron-deficient nature, can be exploited to create materials with interesting electronic properties. Pyridyl acrylate-based polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (FETs). The ability to tune the electronic properties of these materials through chemical modification of the pyridyl acrylate monomer is a key advantage.
Smart polymers and materials represent another exciting area of exploration. The pyridine group can act as a stimuli-responsive moiety, for example, by changing its properties in response to changes in pH or the presence of metal ions. This could be harnessed to create materials that exhibit controlled changes in their shape, solubility, or optical properties. Such materials could have applications in sensors, actuators, and controlled-release systems. researchgate.net
The ability of pyridyl acrylates to participate in various polymerization reactions also opens up possibilities for the creation of complex polymeric architectures , such as block copolymers, star polymers, and polymer brushes. cmu.edu These advanced materials can self-assemble into well-defined nanostructures, which can be utilized in nanotechnology applications, including nanolithography and the fabrication of nanocomposites.
Proactive Development of Green Chemical Pathways and Sustainable Environmental Solutions for Pyridyl Acrylates
As with all chemical manufacturing, the development of green and sustainable processes for the production and use of pyridyl acrylates is of paramount importance. Future research in this area will focus on minimizing the environmental impact of these compounds throughout their lifecycle.
A key goal is the development of synthetic routes that utilize renewable feedstocks . This could involve the production of the pyridine and acrylate building blocks from biomass-derived sources. acsgcipr.orgsruc.ac.uknrel.govrsc.org For example, research is ongoing to produce pyridines from the pyrolysis of biomass with ammonia, and acrylates can be derived from bio-based feedstocks like lactic acid.
Biocatalysis offers a green alternative to traditional chemical synthesis. acs.orgresearchgate.net Enzymes, such as lipases, can be used to catalyze the synthesis of pyridyl acrylates under mild reaction conditions, often with high selectivity and without the need for hazardous reagents. The development of robust and efficient biocatalytic processes for the production of these compounds is a key area for future research.
Q & A
Q. Q: What are the established synthetic routes for Ethyl 3-(3-pyridyl)acrylate, and what are their key reagents?
A: Two primary methods are documented:
Horner-Wadsworth-Emmons reaction : Reacting 3-pyridinecarboxaldehyde with triethyl phosphonoacetate under basic conditions (e.g., sodium hydride or potassium tert-butoxide). This method leverages the stabilized ylide intermediate for selective α,β-unsaturated ester formation .
Cross-coupling approach : Using 3-bromopyridine and ethyl acrylate via palladium-catalyzed Heck coupling. This route requires optimization of catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to enhance regioselectivity .
Q. Key Considerations :
- Solvent choice (e.g., THF for the HWE reaction, DMF for Heck coupling) impacts reaction efficiency.
- Purification often involves column chromatography due to polar byproducts.
Advanced Synthesis & Optimization
Q. Q: How can reaction conditions be tailored to mitigate side reactions during this compound synthesis?
A: Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:
- Temperature control : Maintaining ≤0°C during ylide formation in HWE reactions to prevent decomposition .
- Inert atmosphere : Using argon/nitrogen to avoid oxidation of palladium catalysts in cross-coupling .
- Additives : Incorporating molecular sieves (Drierite) to scavenge water in esterification steps, as seen in analogous protocols .
Catalytic Applications
Q. Q: What role does this compound play in catalytic pathways for commodity chemicals?
A: It serves as a precursor in TiO₂-catalyzed dehydration processes. For example, ethyl 3-hydroxypropionate (3-HP) undergoes dehydration to form ethyl acrylate, which is further converted to acrylonitrile (98% yield) via ammonolysis. This pathway enables sustainable acrylonitrile production without hazardous intermediates .
Q. Mechanistic Insight :
- TiO₂ activates the β-hydroxyl group of 3-HP, facilitating elimination.
- Catalyst regeneration (e.g., riser reactors) is critical to address carbon deposition .
Reaction Mechanism & Selectivity
Q. Q: Why do reactions involving this compound sometimes yield unexpected heterocyclic products?
A: The pyridyl group’s electronic and steric effects influence regioselectivity. For instance, reactions with 1,8-diaminonaphthalene may produce six-membered perimidines instead of eight-membered diazocines due to:
- Kinetic preference : Faster cyclization to smaller rings under ambient conditions.
- Steric hindrance : The pyridyl group disfavors larger ring formation .
Q. Troubleshooting :
- Screen solvents (e.g., chloroform vs. ethanol) to alter reaction pathways .
- Monitor intermediates via TLC or LC-MS to identify competing pathways.
Analytical Challenges
Q. Q: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
A: Cross-validation using complementary techniques is essential:
- NMR : Compare coupling constants (e.g., JH-H for E/Z isomers) to confirm stereochemistry .
- X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., SHELX programs for refinement) .
- Mass spectrometry : Detect trace impurities (e.g., hydrolysis products) that skew elemental analysis .
Example : In oxidative alkenylation studies, discrepancies between calculated and observed [M+H]⁺ peaks were resolved via high-resolution MS, revealing residual palladium adducts .
Safety & Handling
Q. Q: What are critical safety protocols for handling this compound in laboratory settings?
A:
- Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure: ~0.1 mmHg at 25°C) .
- PPE : Nitrile gloves and lab coats to prevent dermal contact (potential irritant) .
- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Storage : Keep in amber bottles at 2–8°C to prevent photodegradation and ester hydrolysis .
Advanced Data Interpretation
Q. Q: How should researchers analyze conflicting kinetic data in this compound-based reactions?
A: Apply multi-parameter optimization:
- Rate law determination : Use initial rate methods to decouple substrate and catalyst effects.
- Computational modeling : DFT calculations (e.g., Gaussian) to probe transition states and identify rate-limiting steps .
- Statistical tools : Design of Experiments (DoE) to quantify interactions between variables (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
